15-Pgdh-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

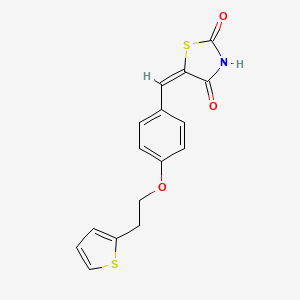

15-Pgdh-IN-2 is a potent inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is crucial for the degradation of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation regulation and tissue repair. By inhibiting 15-PGDH, this compound increases the levels of prostaglandins, particularly prostaglandin E2 (PGE2), thereby enhancing tissue regeneration and repair processes .

Vorbereitungsmethoden

The synthesis of 15-Pgdh-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of thiazolidinedione derivatives, which are known for their inhibitory activity against 15-PGDH. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

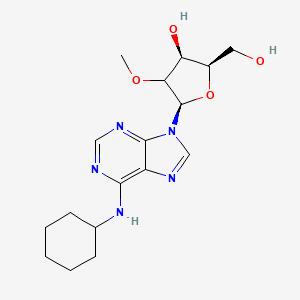

15-Pgdh-IN-2 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with several reagents, such as NAD+ (nicotinamide adenine dinucleotide), which is essential for its inhibitory activity. The major products formed from these reactions include oxidized and reduced forms of the compound, which are crucial for its function as an inhibitor .

Wissenschaftliche Forschungsanwendungen

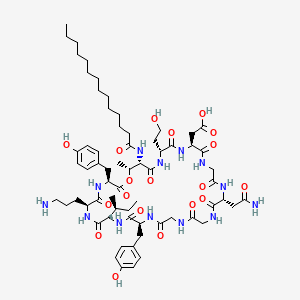

15-Pgdh-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of 15-PGDH and its effects on prostaglandin levels. In biology and medicine, the compound is used to investigate its potential therapeutic effects in tissue regeneration, wound healing, and inflammation regulation. It has shown promise in enhancing hematopoietic recovery after bone marrow transplantation and in accelerating the repair of tissues such as the colon and liver .

Wirkmechanismus

The mechanism of action of 15-Pgdh-IN-2 involves its binding to the active site of 15-PGDH, thereby inhibiting the enzyme’s activity. This inhibition prevents the degradation of prostaglandins, leading to increased levels of PGE2. The elevated PGE2 levels then activate various signaling pathways, including the AKT pathway, which promotes tissue regeneration and repair. The compound’s interaction with key residues in the enzyme’s active site, such as Ser138 and Tyr151, is crucial for its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

15-Pgdh-IN-2 is unique in its high potency and selectivity for 15-PGDH. Similar compounds include SW033291 and other thiazolidinedione derivatives, which also inhibit 15-PGDH but may differ in their binding affinities and mechanisms of action. The uniqueness of this compound lies in its ability to strongly stabilize the enzyme in a cofactor-dependent manner, making it a valuable tool for studying prostaglandin signaling pathways .

Eigenschaften

Molekularformel |

C16H13NO3S2 |

|---|---|

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

(5E)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10+ |

InChI-Schlüssel |

NTKWOUHXDKSPIX-GXDHUFHOSA-N |

Isomerische SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |

Kanonische SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)